

An In-depth Technical Guide to 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

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Compound of Interest

Compound Name: 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1212393

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This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential applications of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by a dihydroxylated phenyl ring and a hydroxyethyl group attached to the amide nitrogen. Its chemical structure and properties are fundamental to its potential biological activities and applications.

Structural Information

The molecular structure of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** is depicted below.

Caption: Molecular Structure of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₄	PubChem
Molecular Weight	197.19 g/mol	Alfa Chemistry[1]
CAS Number	61969-53-7	Alfa Chemistry[1]
SMILES	<chem>C1=CC(=C(C=C1O)C(=O)NC</chem> <chem>CO)O</chem>	PubChem
InChI	InChI=1S/C9H11NO4/c11-4-3- 10-9(14)7-5-6(12)1-2- 8(7)13/h1-2,5,11-13H,3-4H2, (H,10,14)	PubChem
Predicted XlogP	-0.7	PubChem

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**.

¹H NMR Spectroscopy

The ¹H NMR spectral data is crucial for identifying the hydrogen atoms within the molecule.[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.33-3.36	m	2H	-CH ₂ -
3.49-3.53	m	2H	-CH ₂ -
4.74-4.76	m	1H	-OH
6.71-6.73	d	1H	=CH-
6.82-6.84	d	1H	=CH-
7.25	s	1H	=CH-
8.67	s	1H	-OH
8.95	s	1H	-OH
11.57	s	1H	-NH-

Solvent: DMSO-d₆,
Frequency: 400MHz

¹³C NMR, IR, and Mass Spectrometry

As of the date of this document, experimental ¹³C NMR, IR, and mass spectrometry data for **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** are not readily available in the public domain. However, based on the known molecular structure and data from analogous compounds, the following characteristics can be predicted.

- Predicted ¹³C NMR: Aromatic carbons would be expected in the 110-160 ppm range, with the carboxyl and hydroxyl-substituted carbons appearing at the lower field end. The aliphatic carbons of the hydroxyethyl group would likely appear in the 40-70 ppm range.
- Expected IR Absorption: The IR spectrum is expected to show characteristic broad peaks for the O-H stretches of the phenolic and alcohol groups around 3200-3600 cm⁻¹. A strong absorption band for the C=O stretch of the amide group is anticipated around 1640-1680 cm⁻¹. The N-H stretch of the secondary amide would likely be observed around 3300 cm⁻¹. Aromatic C-H stretches would appear just above 3000 cm⁻¹.

- Predicted Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak $[M]^+$ would be expected. Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation.

Experimental Protocols

Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

A common method for the preparation of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** involves the condensation reaction of a gentisic acid ester with ethanolamine.^[1]

Materials:

- Gentisic acid
- Anhydrous methanol
- Hydrogen chloride gas or other suitable dewatering agent (e.g., sulfuric acid, thionyl chloride)
- Ethanolamine
- Purified water

Procedure:

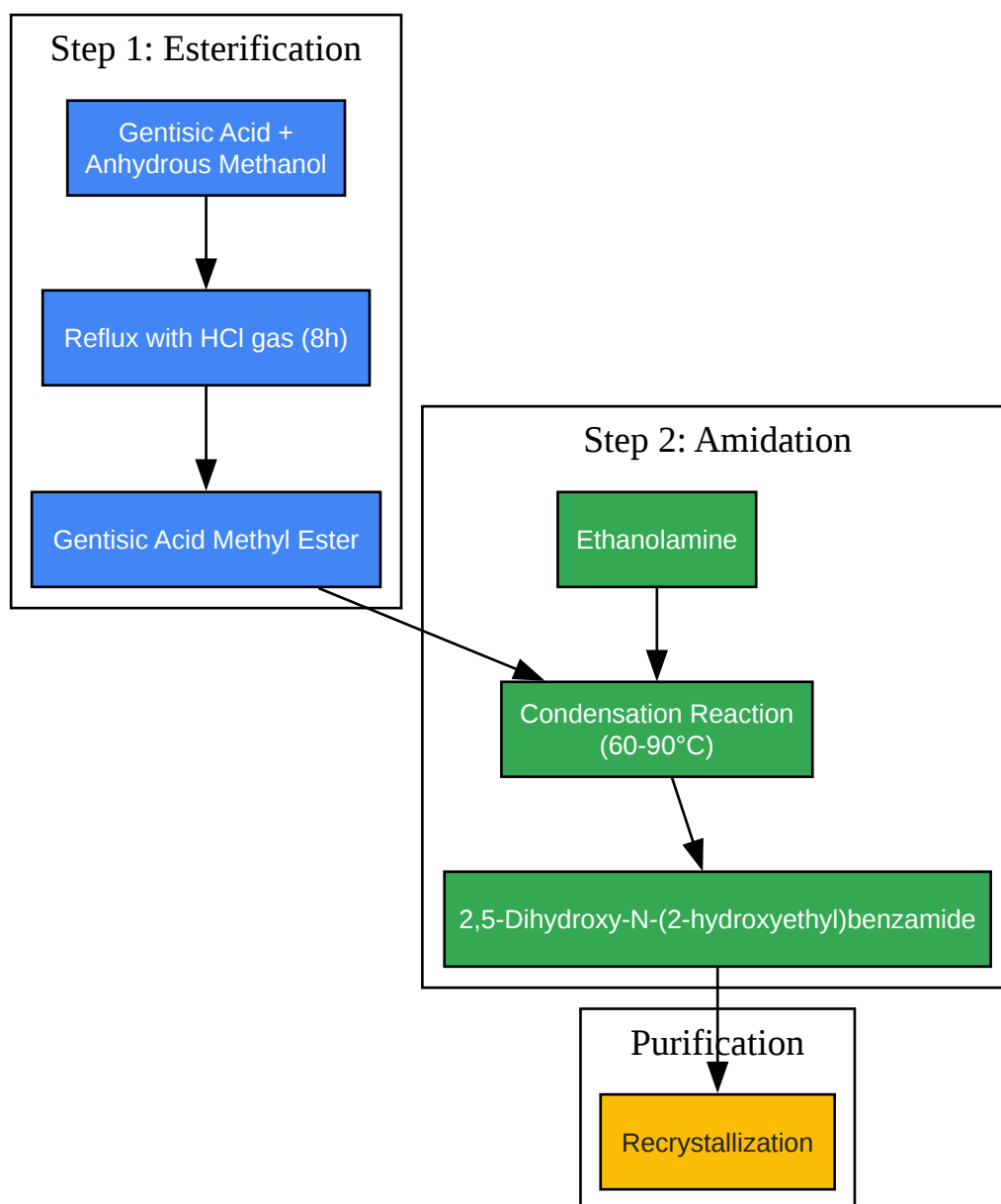
Step 1: Preparation of Gentisic Acid Methyl Ester

- To a 2000 mL three-necked flask, add 250 g of gentisic acid and 750 mL of anhydrous methanol.
- Pass hydrogen chloride gas into the mixture and reflux for 8 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the solution to cool to room temperature.

- Pour the solution into 4200 mL of purified water, which will cause a large amount of solid to precipitate.
- Stir the mixture for 1 hour.
- Collect the solid by suction filtration and wash it twice with 2000 mL of purified water.
- Dry the solid under vacuum at 50 °C for 4 hours to yield gentisic acid methyl ester.

Step 2: Synthesis of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**

- React the prepared gentisic acid methyl ester with ethanolamine. This reaction can be carried out directly without any other solvent.
- Alternatively, the reaction can be performed in water or an alcohol solvent such as methanol or ethanol.
- The reaction temperature is typically maintained between 60-90 °C.
- The progress of the reaction should be monitored by a suitable method (e.g., TLC).
- Upon completion, the product can be purified by standard methods such as recrystallization to obtain **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**.



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Caption: Synthesis Workflow for **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide**.

Potential Biological Activity and Applications

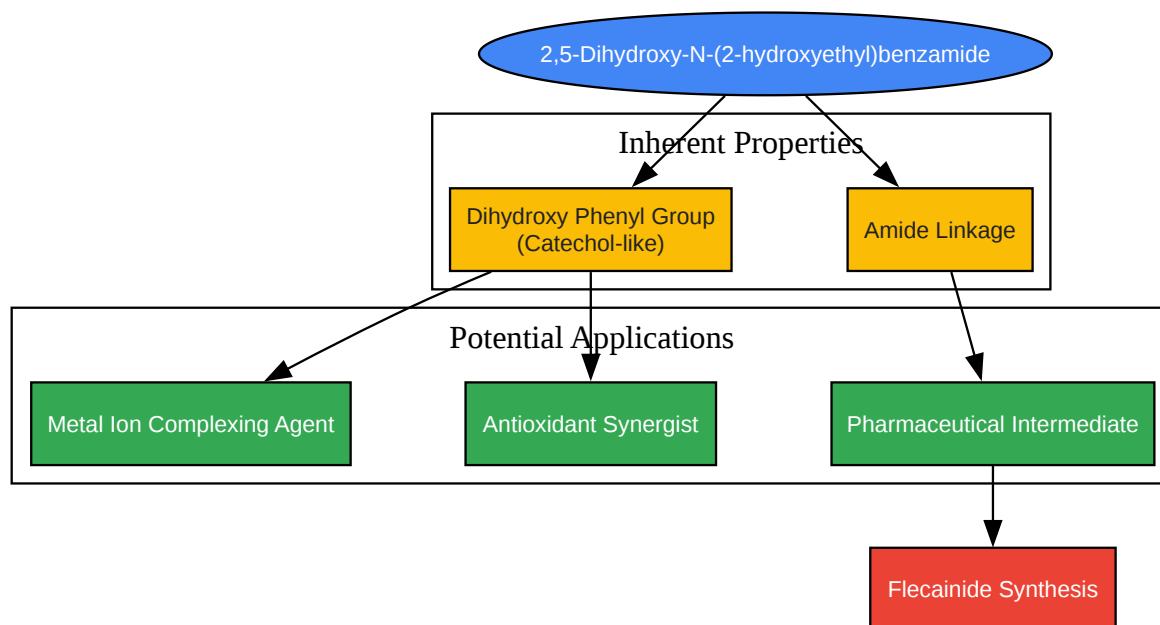
While extensive biological studies on **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** are limited in publicly available literature, its structural features and information from related patents and studies on similar compounds suggest several potential applications.

Complexing Agent and Antioxidant Synergist

A key disclosed application for this compound is its use as a complexing agent for metal ions and as an antioxidant synergist.[1] The dihydroxy substitution on the benzene ring, particularly the catechol-like arrangement, is known to chelate various metal ions. This property can be valuable in pharmaceutical formulations to prevent metal-catalyzed degradation of active ingredients. As an antioxidant, the phenolic hydroxyl groups can act as radical scavengers.

Intermediate in Pharmaceutical Synthesis

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is cited as a synthetic intermediate in the preparation of the antiarrhythmic drug, flecainide.[1] Flecainide is a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias. The synthesis of flecainide involves modifications of the hydroxyl groups of a 2,5-dihydroxybenzoic acid derivative.



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Caption: Logical Relationships of Properties and Applications.

Conclusion

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a molecule with established synthetic routes and characterized by ^1H NMR spectroscopy. While comprehensive experimental data for other spectroscopic techniques and direct biological assays are not widely published, its structural features strongly suggest potential as a metal-chelating agent and an antioxidant. Its role as an intermediate in the synthesis of flecainide underscores its relevance in pharmaceutical development. Further research is warranted to fully elucidate its biological activity and explore its therapeutic potential.

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References

- 1. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
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